Brefeldin A is primarily sourced from the fermentation of Penicillium brefeldianum, a filamentous fungus. It belongs to the class of macrolides, characterized by a large lactone ring structure. Its classification can be further detailed as follows:
The synthesis of Brefeldin A has been explored through various methods, with total synthesis being a prominent approach. The total synthesis typically involves multiple linear steps, with significant challenges due to the compound's complex structure.
Recent studies have focused on synthesizing analogs of Brefeldin A to enhance its biological activity and understand structure-activity relationships better. These analogs often involve modifications such as esterification and oxidation-reduction reactions .
Brefeldin A has a complex molecular structure characterized by:
The stereochemistry plays a crucial role in its interaction with cellular components, particularly in inhibiting protein transport within cells.
Brefeldin A undergoes several chemical reactions that are pivotal for its synthesis and modification:
The primary mechanism of action for Brefeldin A involves the disruption of the Golgi apparatus's function, leading to:
Research indicates that Brefeldin A leads to the accumulation of proteins within the endoplasmic reticulum, triggering stress responses that can result in cell death . The precise molecular interactions involve binding to specific proteins involved in vesicle trafficking.
Relevant data from various studies highlight these properties, aiding in understanding how Brefeldin A behaves under different conditions .
Brefeldin A is widely utilized in scientific research for:
Its unique properties make it an invaluable resource for researchers exploring cellular processes and developing new pharmacological agents .
Brefeldin A (BFA) was first isolated in 1958 by V.L. Singleton from the fungus Penicillium decumbens, where it was initially named "decumbin" due to its source organism [1] [5]. Early studies characterized it as a macrolide lactone with a molecular formula of C₁₆H₂₄O₄ and a molecular weight of 280.36 g/mol [1] [4]. This crystalline compound demonstrated antifungal properties, but its structural complexity delayed full characterization. By the 1960s, BFA was rediscovered in Penicillium brefeldianum (reclassified as Eupenicillium brefeldianum), leading to its current name [1]. Initial pharmacological screenings noted its low solubility in water (slight miscibility) and better solubility in organic solvents like methanol (10 mg/mL) and DMSO (20 mg/mL), physical properties that influenced early experimental designs [1] [6].
Table 1: Key Events in BFA Discovery
Year | Event | Significance |
---|---|---|
1958 | Isolation from P. decumbens (Singleton) | Initial identification as "decumbin" |
1960s | Re-isolation from P. brefeldianum | Renaming to "brefeldin A" (BFA) |
1971 | Structural elucidation (Sigg et al.) | Definitive macrocyclic lactone assignment |
Early interest in BFA centered on its antiviral potential. A 1968 study by Tamura et al. demonstrated activity against viruses like vaccinia and influenza, but efficacy was limited by poor bioavailability and cytotoxicity [1] [5]. A paradigm shift occurred in 1985 when Takatsuki and Tamura discovered BFA’s ability to disrupt protein transport from the endoplasmic reticulum (ER) to the Golgi apparatus [1] [5]. This finding transformed BFA into a critical tool for studying intracellular trafficking. By 1992, Helms and Rothman identified its specific molecular target: inhibition of the Golgi membrane enzyme facilitating guanine nucleotide exchange on ADP-ribosylation factor (ARF) proteins [7]. This mechanistic insight cemented BFA’s role in cell biology.
The complete stereochemistry of BFA was resolved in 1971 by Sigg et al., revealing a 13-membered macrolactone ring with two trans double bonds ((2E,10E)-configuration) and four chiral centers (1R,6S,11aS,13S) [1] [8]. This complexity spurred efforts toward total synthesis:
CAS No.: 12005-75-3
CAS No.: 13568-33-7
CAS No.: 463-82-1
CAS No.:
CAS No.: 51040-17-6